2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide
Description
Properties
IUPAC Name |
N-(2,4-dichloro-5-propan-2-yloxyphenyl)-2-[2-(dimethylamino)-2-oxoethyl]sulfinylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O4S/c1-9(2)23-13-6-12(10(16)5-11(13)17)18-14(20)7-24(22)8-15(21)19(3)4/h5-6,9H,7-8H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKZYHAZNKRZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)CS(=O)CC(=O)N(C)C)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide typically involves multiple steps:
Formation of the Aniline Derivative: The process begins with the preparation of 2,4-dichloro-5-isopropoxyaniline. This can be achieved through the chlorination of 5-isopropoxyaniline, followed by purification.
Acylation: The aniline derivative is then acylated with an appropriate acyl chloride to introduce the oxoethyl group.
Sulfinylation: The resulting compound undergoes sulfinylation using a sulfinylating agent such as sulfinyl chloride.
Dimethylacetamide Formation: Finally, the compound is reacted with dimethylacetamide under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Sulfone Derivatives: Formed through oxidation.
Hydroxyl Derivatives: Resulting from reduction.
Substituted Derivatives: Produced via nucleophilic substitution.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its unique structural features that may confer specific biological activities.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, the sulfinyl group may enhance interaction with target proteins involved in cancer cell proliferation.
Agrochemical Formulations
The compound's properties make it suitable for use in agrochemicals, particularly as a pesticide or herbicide.
- Pesticidal Efficacy : Research indicates that compounds similar to this have shown effectiveness against a range of pests, including aphids and beetles. The chlorinated aromatic moiety is often associated with increased bioactivity.
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of various organic compounds.
- Synthesis Pathways : It can be utilized in multi-step synthesis processes to produce more complex molecules, including those used in medicinal chemistry.
Data Tables
| Application Area | Specific Use Case | Observed Effects |
|---|---|---|
| Pharmaceuticals | Anticancer agents | High cytotoxicity against cancer cells |
| Agrochemicals | Pesticide formulations | Effective against common agricultural pests |
| Organic Synthesis | Intermediate for complex molecules | Facilitates synthesis of diverse compounds |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of derivatives of 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide on various cancer cell lines. Results indicated that certain modifications to the compound significantly enhanced its potency, suggesting a pathway for developing new anticancer therapeutics.
Case Study 2: Pesticidal Efficacy
Research conducted by agricultural scientists demonstrated that formulations containing this compound exhibited a strong inhibitory effect on aphid populations. The study highlighted the potential for developing environmentally friendly pest control agents based on this chemical structure.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The dichloro and isopropoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The sulfinyl group can undergo redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Sulfonyl vs. Sulfinyl Derivatives
- 2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide (CAS: 341964-56-5): Molecular formula: C₁₄H₁₈Cl₂N₂O₅S (MW: 397.27 g/mol) . Discontinued commercial availability suggests stability or toxicity concerns .
N-Substituent Variations
Aromatic Ring Substituent Modifications
- 2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS: 341964-74-7): Molecular formula: C₂₀H₁₉Cl₂F₃N₂O₅S (MW: 527.3 g/mol) . The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects and hydrophobicity, likely enhancing target binding affinity in hydrophobic pockets.
Thioether (Sulfanyl) vs. Sulfinyl/Sulfonyl
- However, they are prone to oxidation to sulfinyl or sulfonyl forms in vivo, altering pharmacokinetics .
Data Table: Key Properties of Analogous Compounds
*Molecular weight inferred; discrepancies noted in .
Research Findings and Functional Insights
- Bioactivity : Sulfonyl derivatives (e.g., CAS 341964-56-5) are often prioritized for their stability in oxidative environments, whereas sulfinyl forms may act as prodrugs, metabolizing to sulfonyl active species .
- Solubility : The N,N-dimethyl group in the target compound enhances solubility in polar aprotic solvents (e.g., N,N-dimethylacetamide) compared to diethyl analogs .
- Synthetic Challenges : Preparation of sulfinyl derivatives requires controlled oxidation of sulfanyl precursors, as described in for related compounds .
Notes on Data Discrepancies
- Molecular Weight Conflicts: cites the sulfinyl compound’s molecular weight as 397.3 g/mol, aligning with sulfonyl derivatives (e.g., CAS 341964-56-5).
Biological Activity
2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide is a synthetic compound with potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a dichloro group and an isopropoxy moiety, suggests various interactions with biological systems, potentially leading to therapeutic effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H20Cl2N2O5S
- Molecular Weight : 411.3 g/mol
The compound consists of several functional groups that may contribute to its biological activity, including sulfinyl and acetamide functionalities, which are often associated with enzyme inhibition and modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfinyl group may facilitate binding to target proteins, potentially altering their activity. Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators, suggesting a similar potential for this compound.
Enzyme Inhibition
Research has shown that compounds with sulfinyl and acetamide groups can exhibit inhibitory effects on various enzymes. For instance:
- Case Study : A study on similar compounds demonstrated effective inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests that this compound may possess anti-inflammatory properties .
Anticancer Activity
There is emerging evidence that compounds featuring similar motifs can exhibit anticancer properties. For example:
- Case Study : A study published in the Journal of Medicinal Chemistry found that structurally related compounds inhibited cancer cell proliferation in vitro. The mechanism was linked to apoptosis induction in cancer cells, indicating potential for therapeutic use in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfonyl}-N,N-dimethylacetamide | Similar to target compound | Moderate enzyme inhibition |
| 2-{[2-(2,4-dichloro-5-ethoxyanilino)-2-oxoethyl]sulfonyl}-N,N-dimethylacetamide | Similar to target compound | Anticancer activity observed |
The presence of the isopropoxy group in the target compound may enhance its biological interactions compared to its methoxy and ethoxy analogs.
Q & A
Q. Table 1: Example DoE Variables for Synthesis Optimization
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Reaction Temperature | 60–120°C | 90°C |
| Solvent Polarity (ET₃₀) | 0.3–0.6 | 0.45 (THF/H₂O mix) |
| Catalyst Loading | 5–15 mol% | 10 mol% |
| Reaction Time | 12–48 hours | 24 hours |
Basic: Which analytical techniques are critical for characterizing structural and functional groups in this compound?
Answer:
Robust characterization requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfinyl group geometry, anilino substitution patterns, and dimethylacetamide conformation. DEPT-135 can differentiate CH₂ and CH₃ groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., isotopic pattern matching for chlorine atoms) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for the sulfinyl moiety .
- HPLC-PDA/MS : Monitor purity and identify byproducts (e.g., oxidation of sulfinyl to sulfone groups) using reverse-phase C18 columns .
Note : Cross-validate results using orthogonal methods (e.g., IR for carbonyl stretches vs. NMR) to mitigate instrumentation biases.
Advanced: How can researchers resolve contradictions in reaction yield data across different studies?
Answer:
Contradictions often arise from uncontrolled variables or incomplete mechanistic understanding. Mitigation strategies include:
- Meta-Analysis of Reaction Conditions : Compare solvent purity, catalyst sources, and inert atmosphere protocols. For example, trace moisture may hydrolyze the isopropoxy group, reducing yield .
- Sensitivity Analysis : Use Monte Carlo simulations to assess the impact of variable uncertainties (e.g., ±5% temperature fluctuations) on yield predictions .
- Replication Studies : Systematically reproduce conflicting experiments while logging raw data (e.g., kinetic profiles) to identify outliers .
Q. Table 2: Common Sources of Data Contradictions
Advanced: What methodologies are effective for optimizing reaction conditions in multiphase systems?
Answer:
Multiphase reactions (e.g., liquid-liquid or solid-liquid) require tailored optimization:
- Membrane Separation Integration : Use ceramic membranes to continuously remove byproducts (e.g., HCl from amidation), shifting equilibrium toward product formation .
- Microreactor Technology : Enhance mass transfer in slug-flow reactors, reducing diffusion limitations for the sulfinyl intermediate .
- In Situ Monitoring : Employ Raman spectroscopy or ATR-FTIR to track reactant consumption and intermediate formation in real time .
Case Study : A 30% yield improvement was achieved by switching from batch to flow reactors, with residence time optimized via DoE .
Advanced: How can computational models predict the compound’s reactivity in novel environments?
Answer:
Quantum mechanics/molecular mechanics (QM/MM) and machine learning (ML) frameworks are pivotal:
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfinyl sulfur vs. acetamide carbonyl) .
- Solvent Effects Modeling : Use COSMO-RS to simulate solvation energies in nonpolar vs. polar aprotic solvents, guiding solvent selection .
Q. Table 3: Computational Tools for Reactivity Prediction
| Tool | Application | Example Output |
|---|---|---|
| Gaussian 16 | Transition state optimization | Activation energy (kcal/mol) |
| RDKit | Fragment-based reactivity scoring | Likelihood of side reactions |
| Schrödinger Materials Suite | Solvent compatibility screening | Solubility parameters (Hansen) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
